molecular formula C16H13N3O2S B3001230 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896344-89-1

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3001230
CAS No.: 896344-89-1
M. Wt: 311.36
InChI Key: OALIGZCZPKRVKH-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides. This chemical scaffold is recognized in medicinal chemistry for its significant potential in antibacterial research, particularly against drug-resistant bacterial pathogens . The 1,3,4-oxadiazole ring acts as a critical pharmacophore and a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the compound's drug-like properties . The primary research value of this compound and its close analogs lies in their potent, broad-spectrum antibacterial activity. Compounds within this structural class have demonstrated exceptional activity against high-priority Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, research has highlighted the efficacy of related N-(1,3,4-oxadiazol-2-yl)benzamides against urgent-threat Gram-negative pathogens like Neisseria gonorrhoeae , including strains resistant to frontline antibiotics, showing MIC values in a low µg/mL range . The incorporation of the (methylthio) group is a strategic modification aimed at fine-tuning the compound's electronic properties and lipophilicity, which are critical parameters for optimizing antibacterial potency and permeation through bacterial cell membranes. This product is intended for non-human research applications only. It is a key chemical tool for scientists investigating new modes of action against multidrug-resistant bacteria, conducting structure-activity relationship (SAR) studies, and developing novel antibacterial agents to address the global antimicrobial resistance crisis.

Properties

IUPAC Name

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALIGZCZPKRVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylthio group using a thiol reagent.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or interfere with essential enzymes required for bacterial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Substituent Effects on Physicochemical Properties
  • Compound 54: N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide Replaces the phenyl group with cyclohexyl and substitutes benzamide with a fluorine atom. Shows 95.5% HPLC purity and a retention time of 12.732 minutes, indicating high synthetic feasibility .

Functional Analogues with Similar Bioactivity Profiles

HDAC Inhibitors
  • 2-Amino-N-((5-Phenyl-1,3,4-Oxadiazol-2-yl)Methyl)Propanamide Contains a 5-phenyl-1,3,4-oxadiazole core linked to a propanamide side chain. Inhibits histone deacetylase (HDAC) with IC₅₀ values of 1.2 µM (MCF-7) and 1.5 µM (MDA-MB-231) in breast cancer cells . Comparison: The absence of the benzamide moiety in this compound reduces steric hindrance, enabling better HDAC active-site penetration compared to the target compound.
Antifungal Agents
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide
    • Features a sulfamoyl group and methoxyphenyl substituent.
    • Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
    • Comparison : The sulfamoyl group in LMM5 introduces hydrogen-bonding capabilities absent in the methylthio analogue, enhancing fungal target engagement.

Key Observations :

  • Microwave-assisted synthesis (used for the target compound) achieves higher yields (85%) compared to conventional methods (26% for Compound 18) .
  • Halogenated derivatives (e.g., Compound 54) exhibit moderate yields but high purity, suggesting stable reaction pathways .

Research Findings and Implications

  • Methylthio Group Role : The -SMe group in the target compound enhances lipophilicity and enzyme inhibition, as seen in Compound 18’s calmodulin activity .
  • Structural Flexibility : Replacing the phenyl group with cyclohexyl (Compound 54) or dihydrobenzodioxin (Compound 18) alters target selectivity, demonstrating the scaffold’s adaptability .
  • Therapeutic Potential: Analogues like VNI and LMM5 validate the 1,3,4-oxadiazole benzamide scaffold as a platform for developing antiparasitic and antifungal agents .

Biological Activity

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methylthio group and the phenyl substituent significantly influences its pharmacological properties.

PropertyValue
Molecular FormulaC12_{12}H12_{12}N4_{4}OS
Molecular Weight248.31 g/mol
CAS Number1699194-80-3

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibition of the Notum carboxylesterase , which negatively regulates the Wnt signaling pathway. This pathway is crucial in many cellular processes including cell proliferation and differentiation .

In Vitro Biological Activity

Research has demonstrated that derivatives of 5-phenyl-1,3,4-oxadiazole exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's . Key findings include:

  • Inhibition Potency : Compounds derived from this scaffold have shown IC50_{50} values in the low micromolar range against AChE (e.g., IC50_{50} = 0.052 μM for one derivative) indicating strong inhibitory activity .
  • Neuroprotective Effects : Certain derivatives have exhibited neuroprotective properties by preventing neuronal death in ischemic conditions, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Cholinesterase Inhibition : A study evaluated a series of oxadiazole derivatives for their ability to inhibit AChE and BChE. The results indicated that modifications at the phenyl ring significantly impacted inhibitory potency. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced activity .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa cells) revealed that certain oxadiazole derivatives induced apoptosis and inhibited cell proliferation effectively. Flow cytometry analysis confirmed these compounds' ability to block the cell cycle at the sub-G1 phase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity:

Substituent PositionType of SubstituentBiological Activity
2-positionElectron-withdrawingIncreased AChE inhibition
4-positionElectron-donatingDecreased AChE activity
Phenyl RingVarious substitutionsModulated neuroprotective effects

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